molecular formula C46H34N4O4 B6578185 N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide CAS No. 392251-23-9

N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide

Cat. No.: B6578185
CAS No.: 392251-23-9
M. Wt: 706.8 g/mol
InChI Key: DPXHBYKBNDUUMG-UHFFFAOYSA-N
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Description

N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is a complex organic compound known for its unique structure and potential applications in various scientific research fields. The compound features a quinoline backbone, a well-known structure in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide generally involves a series of coupling reactions. The process starts with the preparation of the quinoline derivative, followed by the introduction of the biphenyl group, and finally the amide formation. Key reagents often include halogenated quinolines, phenylboronic acids, and amines. Reaction conditions typically involve palladium-catalyzed coupling reactions under inert atmospheres with temperatures ranging from 80°C to 120°C.

Industrial Production Methods: In industrial settings, the production of this compound might involve automated systems for precision and consistency. Industrial synthesis emphasizes optimizing yields and purity while minimizing reaction times and waste. The large-scale synthesis would adhere to the principles of green chemistry, including the use of recyclable catalysts and solvent-free reactions.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidative cleavage, especially at methoxy groups or phenyl rings.

  • Reduction: : Reduction reactions can target amide or quinoline functionalities, potentially leading to the opening of the ring structures.

  • Substitution: : Electrophilic substitution reactions are common, particularly on the phenyl rings.

Common Reagents and Conditions:
  • Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: : Use of lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Friedel-Crafts acylation using aluminum chloride or sulfonation using sulfur trioxide.

Major Products Formed: Depending on the reaction conditions and reagents, products could include phenyl-substituted quinolines, amide derivatives, or reduced biphenyl structures.

Scientific Research Applications

  • Chemistry: : As a building block in synthetic organic chemistry, the compound is useful for creating more complex molecules.

  • Biology: : Its quinoline structure suggests it may interact with biological targets, potentially useful for designing new drugs.

  • Medicine: : The compound might possess anti-cancer, anti-inflammatory, or anti-microbial properties.

  • Industry: : It can be employed in material sciences, particularly in the development of new polymers or as a component in specialty coatings.

Mechanism of Action

The mechanism of action for N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide is presumed to involve interactions with cellular proteins. The quinoline moiety often binds to DNA or enzymes, disrupting normal cell functions. Specific pathways might include inhibition of topoisomerases or kinases, critical for cell proliferation.

Comparison with Similar Compounds

Compared to other quinoline derivatives, this compound's biphenyl linkage and additional amide groups provide greater structural complexity, potentially leading to a broader range of biological activities.

  • Quinoline: : Simpler structure, fewer functional groups.

  • Chloroquine: : Primarily used as an anti-malarial, lacks the biphenyl structure.

  • Quinacrine: : Another anti-malarial, but less complex in structure.

Each of these compounds has distinct properties and applications, but the added functional groups in N-[3,3'-dimethoxy-4'-(2-phenylquinoline-4-amido)-[1,1'-biphenyl]-4-yl]-2-phenylquinoline-4-carboxamide may enhance its versatility in research and industry.

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Properties

IUPAC Name

N-[2-methoxy-4-[3-methoxy-4-[(2-phenylquinoline-4-carbonyl)amino]phenyl]phenyl]-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H34N4O4/c1-53-43-25-31(21-23-39(43)49-45(51)35-27-41(29-13-5-3-6-14-29)47-37-19-11-9-17-33(35)37)32-22-24-40(44(26-32)54-2)50-46(52)36-28-42(30-15-7-4-8-16-30)48-38-20-12-10-18-34(36)38/h3-28H,1-2H3,(H,49,51)(H,50,52)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXHBYKBNDUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)OC)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC=CC=C8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H34N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

706.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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